

An In-depth Technical Guide to Boc-Aminooxy-PEG3-acid

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Compound of Interest		
Compound Name:	Boc-Aminooxy-PEG3-acid	
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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of **Boc-Aminooxy-PEG3-acid**, a heterobifunctional linker critical in modern bioconjugation and pharmaceutical development.

Core Chemical Structure and Functional Components

Boc-Aminooxy-PEG3-acid, with the CAS Number 1835759-82-4, is a versatile molecule used extensively as a PEG-based linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure is defined by four key components, each conferring specific functionality:

- Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group for the aminooxy moiety. Its primary function is to prevent the highly reactive aminooxy group from participating in unintended reactions during multi-step syntheses. The Boc group is notably labile and can be selectively removed under mild acidic conditions.[1][4]
- Aminooxy Group (-O-NH₂): Once deprotected, the terminal aminooxy group serves as a
 potent nucleophile. It is specifically reactive towards carbonyl compounds, enabling the
 formation of stable oxime linkages with aldehydes and ketones.[4][5] This specific reactivity



is invaluable for site-specific conjugation to biomolecules that have been modified to present a carbonyl group.

- PEG3 (Triethylene Glycol) Linker: The core of the molecule is a short polyethylene glycol (PEG) chain consisting of three ethylene glycol units (-CH₂CH₂O-)₃. This hydrophilic PEG spacer is crucial for improving the solubility and biocompatibility of the parent molecule and any subsequent conjugates in aqueous media.[1][4]
- Carboxylic Acid Group (-COOH): At the terminus opposite the Boc-aminooxy group, there is
 a carboxylic acid. This functional group allows for covalent linkage to primary or secondary
 amines through the formation of a stable amide bond.[1][6] This reaction typically requires
 the use of carbodiimide activators like EDC or other coupling agents such as HATU.[1]

The IUPAC name for this structure is 2,2-dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaoctadecan-18-oic acid.[3]

Data Presentation: Physicochemical Properties

The key quantitative data for **Boc-Aminooxy-PEG3-acid** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	1835759-82-4	[1][3]
Molecular Formula	C14H27NO8	[1][3][6]
Molecular Weight	337.37 g/mol	[3][4][6]
Purity	Typically ≥95% - 98%	[1][4]
SMILES Code	CC(C) (C)OC(NOCCOCCOCCC (O)=O)=O	[3]
InChI Key	FRMJMYYWQYLTQT- UHFFFAOYSA-N	[3]



Experimental Protocols: Reactivity and Functionalization

The heterobifunctional nature of **Boc-Aminooxy-PEG3-acid** allows for sequential or orthogonal conjugation strategies. Detailed methodologies for leveraging its key functional groups are outlined below.

The terminal carboxylic acid can be conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or synthetic molecule) to form a stable amide bond.

Methodology:

- Activation of Carboxylic Acid: Dissolve Boc-Aminooxy-PEG3-acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
- Add 1.1 to 1.5 molar equivalents of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).
- Allow the activation reaction to proceed for 15-30 minutes at room temperature to form an active ester intermediate.
- Conjugation to Amine: Add the amine-containing substrate to the solution of the activated linker.
- Let the reaction proceed for 2-12 hours at room temperature or 4°C. The progress can be monitored by techniques such as LC-MS or HPLC.
- Purification: Purify the resulting conjugate using chromatography (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted starting materials and coupling reagents.

The Boc protecting group can be efficiently removed to reveal the free aminooxy group, which is then available for conjugation.

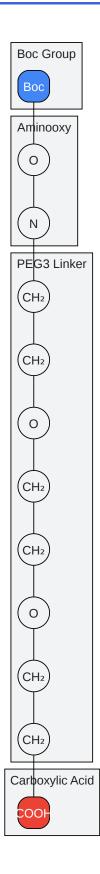
Methodology:



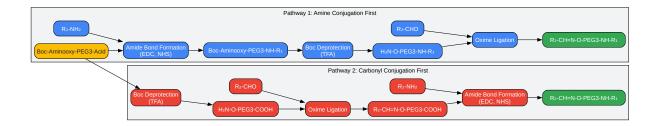
- Deprotection: Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
- Stir the reaction at room temperature for 30-60 minutes. Monitor the removal of the Boc group by TLC or LC-MS.
- Remove the TFA and solvent under reduced pressure. The resulting free aminooxy compound, often as a TFA salt, can be used directly or after neutralization.
- Oxime Ligation: Dissolve the deprotected aminooxy-PEG3-acid conjugate in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5).
- Add the aldehyde or ketone-containing molecule to the solution.
- Allow the reaction to proceed for 1-4 hours at room temperature. The formation of the stable oxime bond can be monitored by LC-MS.
- Purification: Purify the final oxime-linked conjugate using an appropriate chromatographic method.

Mandatory Visualizations









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